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Compound of Interest

Compound Name: delta-Damascone

Cat. No.: B1588474 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for delta-
damascone (CAS 57378-68-4), a significant fragrance and flavor compound. The document

details expected and reported data for Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for

acquiring these spectra are also provided to aid researchers in their analytical endeavors.

Introduction to delta-Damascone
Delta-damascone, with the IUPAC name (E)-1-(2,6,6-trimethylcyclohex-3-en-1-yl)but-2-en-1-

one, is a member of the rose ketone family of fragrance chemicals.[1] Its complex scent profile,

often described as fruity, rosy, and slightly woody, makes it a valuable ingredient in perfumery

and flavor applications.[1][2] Understanding its structural characteristics through spectroscopic

analysis is crucial for quality control, synthesis verification, and toxicological assessment.

Molecular Structure:

Molecular Formula: C₁₃H₂₀O[3]

Molecular Weight: 192.30 g/mol [3]

Structure:
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Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental NMR data for delta-damascone is not readily available in public

spectral databases, the expected chemical shifts and multiplicities can be predicted based on

its molecular structure. These predictions are invaluable for chemists seeking to identify or

confirm the presence of the compound.

2.1 Predicted ¹H NMR Data (in CDCl₃)

The proton NMR spectrum is expected to show distinct signals corresponding to the vinylic,

allylic, aliphatic, and methyl protons in the molecule.
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Predicted Chemical
Shift (δ, ppm)

Multiplicity Number of Protons
Structural
Assignment

~ 6.8 - 7.0
dq (doublet of

quartets)
1H Vinylic proton on C3'

~ 6.1 - 6.3 d (doublet) 1H Vinylic proton on C2'

~ 5.4 - 5.6 m (multiplet) 2H
Vinylic protons on C3,

C4

~ 2.8 - 3.0 m (multiplet) 1H Allylic proton on C1

~ 2.0 - 2.2 m (multiplet) 1H Allylic proton on C2

~ 1.8 - 2.0 m (multiplet) 2H
Aliphatic protons on

C5

~ 1.8 - 1.9 d (doublet) 3H Methyl protons on C4'

~ 0.9 - 1.1 s (singlet) 6H
Gem-dimethyl protons

on C6

~ 0.9 - 1.0 d (doublet) 3H Methyl protons on C2

2.2 Predicted ¹³C NMR Data (in CDCl₃)

The carbon NMR spectrum will feature signals for the carbonyl carbon, four sp² hybridized

(alkenyl) carbons, and eight sp³ hybridized (aliphatic) carbons.
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Predicted Chemical Shift
(δ, ppm)

Carbon Type Structural Assignment

> 195 C=O Carbonyl carbon (C1')

~ 140 - 150 C=C Alkenyl carbon (C3')

~ 125 - 135 C=C Alkenyl carbon (C2')

~ 120 - 130 C=C Alkenyl carbons (C3, C4)

~ 50 - 60 CH Aliphatic carbon (C1)

~ 40 - 50 CH Aliphatic carbon (C2)

~ 30 - 40 C Quaternary carbon (C6)

~ 30 - 35 CH₂ Aliphatic carbon (C5)

~ 25 - 30 CH₃
Gem-dimethyl carbons (C6-

Me)

~ 20 - 25 CH₃ Methyl carbon (C2-Me)

~ 18 - 22 CH₃ Methyl carbon (C4')

2.3 Experimental Protocol for NMR Spectroscopy

This protocol outlines the standard procedure for acquiring high-resolution NMR spectra of a

liquid sample like delta-damascone.

Sample Preparation:

Accurately weigh 5-20 mg of the delta-damascone sample for ¹H NMR (20-50 mg for ¹³C

NMR) and place it into a clean, dry vial.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,

CDCl₃). The solvent should completely dissolve the sample.

If a chemical shift reference is needed, add a small amount of an internal standard like

tetramethylsilane (TMS).
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Gently vortex or sonicate the vial to ensure the sample is fully dissolved and the solution is

homogeneous.

Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulates,

carefully transfer the solution into a clean, high-quality 5 mm NMR tube. The liquid column

should be approximately 4-5 cm high.

Securely cap the NMR tube to prevent solvent evaporation.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and adjust it to the correct

depth using a depth gauge.

Place the sample into the NMR magnet.

Locking: The instrument will lock onto the deuterium signal of the solvent to stabilize the

magnetic field.

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils, either

automatically or manually, to achieve sharp, symmetrical peaks.

Tuning: The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³) to

maximize signal sensitivity.

Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse

sequence, acquisition time, relaxation delay) and initiate data acquisition.

Infrared (IR) Spectroscopy
The IR spectrum of delta-damascone is characterized by absorptions corresponding to its key

functional groups: the α,β-unsaturated ketone and the cyclohexene ring.

3.1 Predicted and Characteristic IR Data
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Wavenumber
(cm⁻¹)

Intensity Vibration Type
Functional Group
Assignment

~ 3100 - 3010 Medium C-H Stretch Alkenyl (C=C-H)

~ 2960 - 2850 Strong C-H Stretch Aliphatic (sp³ C-H)

~ 1675 - 1690 Strong C=O Stretch
α,β-Unsaturated

Ketone

~ 1640 - 1680 Medium-Weak C=C Stretch Alkene

3.2 Experimental Protocol for IR Spectroscopy (Neat Liquid Film)

This method is suitable for pure, non-volatile to moderately volatile liquid samples like delta-
damascone.

Sample Preparation:

Obtain two polished salt plates (e.g., NaCl or KBr) from a desiccator, handling them only

by the edges to avoid moisture and contamination.

If necessary, clean the plates with a small amount of a dry, volatile solvent (like anhydrous

acetone or isopropanol) and wipe with a lint-free tissue.

Place a single drop of neat delta-damascone onto the center of one salt plate.

Carefully place the second salt plate on top, gently pressing to spread the liquid into a thin,

uniform capillary film between the plates. Avoid introducing air bubbles.

Instrument Setup and Data Acquisition:

Mount the "sandwiched" plates onto the sample holder in the spectrometer.

Acquire a background spectrum of the empty instrument to subtract any atmospheric

(CO₂, H₂O) or instrument-related absorbances.

Place the sample holder with the prepared plates into the instrument's beam path.
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Acquire the IR spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).

After analysis, clean the salt plates thoroughly with a suitable solvent, dry them, and return

them to the desiccator.

Mass Spectrometry (MS)
Mass spectrometry of delta-damascone, typically performed using Gas Chromatography-Mass

Spectrometry (GC-MS), provides information on its molecular weight and fragmentation

pattern, which serves as a molecular fingerprint.

4.1 Mass Spectrometry Data

The electron ionization (EI) mass spectrum of delta-damascone shows a characteristic

fragmentation pattern.

Molecular Ion (M⁺): m/z 192 (corresponding to C₁₃H₂₀O)

Major Fragment Ions:

Mass-to-Charge Ratio
(m/z)

Relative Intensity
Probable Fragment
Assignment

192 Low Molecular Ion [C₁₃H₂₀O]⁺

123 High Loss of C₄H₅O (crotonyl group)

69 Base Peak [C₅H₉]⁺ or [C₄H₅O]⁺

41 High [C₃H₅]⁺ (Allyl cation)

Data sourced from PubChem CID 5365916.[3]

4.2 Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is standard for the analysis of volatile and semi-volatile organic compounds like

fragrance ingredients.

Sample Preparation:
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Prepare a dilute solution of the delta-damascone sample (e.g., 10-100 ppm) in a high-

purity volatile solvent such as dichloromethane or ethyl acetate.

If quantitative analysis is required, add a known amount of an appropriate internal

standard.

Transfer the solution to a 2 mL autosampler vial and cap it securely.

Instrument Setup and Data Acquisition:

Gas Chromatograph (GC) Conditions:

Injector: Set to a temperature of ~250°C. Inject 1 µL of the sample, typically in split or

splitless mode.

Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25

µm) is suitable.

Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp

the temperature at a controlled rate (e.g., 10°C/min) to a final temperature of ~280°C

and hold for several minutes to ensure elution of all components.

Mass Spectrometer (MS) Conditions:

Ion Source: Use Electron Ionization (EI) at a standard energy of 70 eV. Set the source

temperature to ~230°C.

Mass Analyzer: Set to scan a mass range of m/z 40-400.

Data Analysis: The resulting chromatogram will show a peak at the retention time of

delta-damascone. The mass spectrum of this peak can be extracted and compared

against a reference library (like NIST) for confirmation.

Spectroscopic Analysis Workflow
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The logical flow for the structural elucidation of a compound like delta-damascone using

multiple spectroscopic techniques is summarized in the diagram below.

General Workflow for Spectroscopic Analysis

Preparation

Data Acquisition

Analysis & Elucidation

Sample Preparation
(Dissolving, Diluting, Neat Film)

NMR Spectroscopy
(¹H, ¹³C)

Analyze Sample

IR Spectroscopy

Analyze Sample

GC-MS Analysis

Analyze Sample

Data Processing
(Integration, Peak Picking)

Raw Data Raw Data Raw Data

Spectral Interpretation

Structural Elucidation

Click to download full resolution via product page

Caption: A flowchart illustrating the typical workflow for chemical analysis, from sample

preparation to final structure determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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